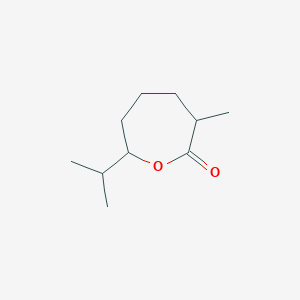
3-Methyl-7-(propan-2-yl)oxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-7-(propan-2-yl)oxepan-2-one is a chemical compound belonging to the class of ε-lactones. It is characterized by an oxepan-2-one ring substituted with a methyl group at position 3 and an isopropyl group at position 7.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(propan-2-yl)oxepan-2-one typically involves the Baeyer-Villiger oxidation of suitable ketones using peracids or peroxides. The reaction conditions often include the use of catalysts such as Baeyer-Villiger monooxygenases (BVMOs) from specific bacterial strains . The regioselectivity of the reaction can be controlled through site-directed mutagenesis of key active site residues in the enzyme .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalytic processes due to their efficiency and selectivity. These processes utilize engineered enzymes to convert precursor molecules into the desired lactone under mild conditions, reducing the need for harsh chemicals and high temperatures .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-7-(propan-2-yl)oxepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Methyl-7-(propan-2-yl)oxepan-2-one has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of biodegradable polymers through ring-opening polymerization (ROP).
Biomedical Research: The compound is investigated for its potential in creating biocompatible materials for tissue engineering and regenerative medicine.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced mechanical strength and thermal stability.
Mecanismo De Acción
The mechanism of action of 3-Methyl-7-(propan-2-yl)oxepan-2-one in polymerization involves the ring-opening of the lactone to form linear or branched polymers. The molecular targets include the active sites of polymerization catalysts, which facilitate the cleavage of the lactone ring and the subsequent formation of polymer chains . The pathways involved in this process are influenced by the nature of the catalysts and the reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
7-Isopropyl-4-methyloxepan-2-one: This compound is structurally similar but differs in the position of the methyl and isopropyl groups.
4-Isopropenyl-7-methyloxepan-2-one: Another similar compound with an isopropenyl group instead of an isopropyl group.
Uniqueness
3-Methyl-7-(propan-2-yl)oxepan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for certain applications in polymer chemistry and biomedical research, where specific structural features are required .
Propiedades
Número CAS |
185691-09-2 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
3-methyl-7-propan-2-yloxepan-2-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)9-6-4-5-8(3)10(11)12-9/h7-9H,4-6H2,1-3H3 |
Clave InChI |
QZNFKZFCMISADC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(OC1=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



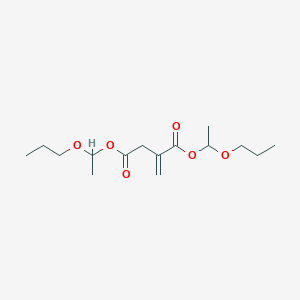
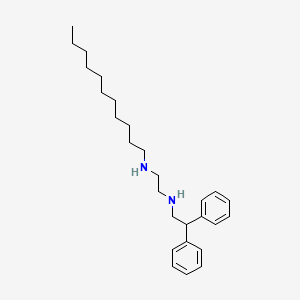
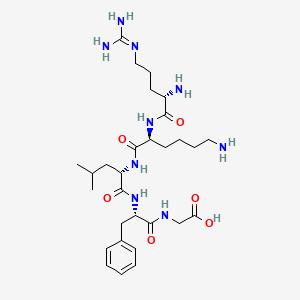
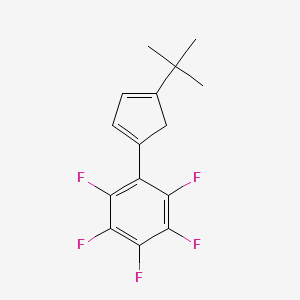
![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
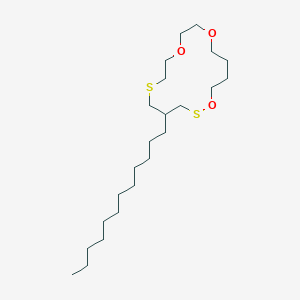
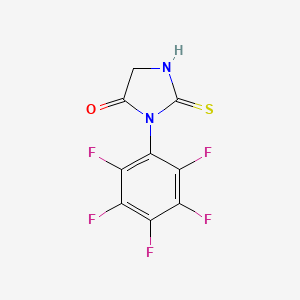
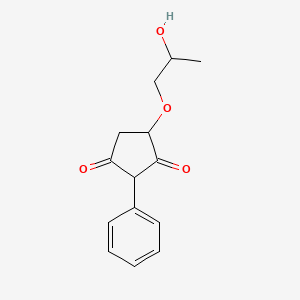
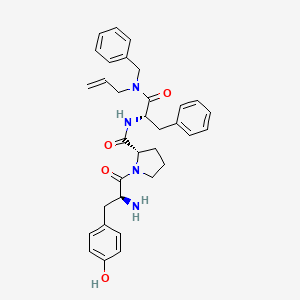

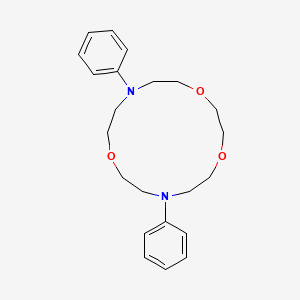
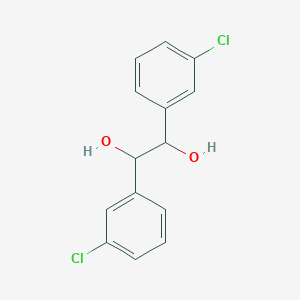
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14241730.png)
